(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
Description
The compound (8R,8aS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one is a stereochemically defined heterocyclic amine featuring a fused oxazolo-pyridinone scaffold. Its structure includes a bicyclic system with an oxygen-containing oxazole ring fused to a partially saturated pyridinone moiety. The stereochemical configuration at positions 8R and 8aS is critical for its biological activity and synthetic utility, as stereoselectivity often governs interactions with enzymatic targets .
Properties
IUPAC Name |
(8R,8aS)-8-amino-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-5-2-1-3-9-6(5)4-11-7(9)10/h5-6H,1-4,8H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZTYQVUHNYBSH-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)N2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2COC(=O)N2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway can be employed . This method allows for the efficient preparation of complex molecules under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency :
- The spirocyclic compound 2g (80% yield) and azasugar 2 (97% yield) highlight the efficiency of acid-mediated cyclization and amine-aldehyde condensation, respectively . In contrast, iodine-mediated cyclization for 47a achieved 86% yield, suggesting robustness for hydroxylated analogs .
- Stereochemical control is critical: The racemic spirocompound 2g and enantiopure 47a demonstrate how reaction conditions influence stereoselectivity .
- Structural Impact on Function: Hydroxyl groups in 47a enhance solubility and hydrogen-bonding capacity, making it suitable for mimicking carbohydrates in enzyme inhibition . The azasugar 2 lacks the oxazolo-pyridinone core but shares synthetic pathways (e.g., cyclization of amines) and applications in glycosidase inhibition . Imidazo-pyridines (5a-f) diverge entirely in ring structure but are synthesized via similar condensation methods, underscoring the versatility of heterocyclic amine chemistry .
Physical and Analytical Data :
Biological Activity
(8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its antitumoral and antimicrobial properties.
Chemical Structure and Synthesis
The compound is characterized by a unique bicyclic structure that includes an oxazolo ring fused to a pyridine moiety. The synthesis of such compounds often involves palladium-catalyzed reactions, which facilitate the formation of complex heterocycles from simpler precursors. For instance, a related compound was synthesized through an intramolecular aminooxygenation of alkenyl ureas derived from glycine allylamides, demonstrating the versatility of palladium in constructing these frameworks .
Antitumoral Activity
Recent studies have highlighted the antitumoral potential of compounds structurally related to this compound. For example, derivatives such as 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones have shown significant cytotoxic effects against human thyroid cancer cell lines FTC-133 and 8305C. These compounds induce apoptosis via caspase activation and DNA fragmentation .
Table 1: Antitumoral Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | FTC-133 | 12.5 | Induction of apoptosis |
| 2 | 8305C | 15.0 | Caspase activation |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound may promote apoptotic pathways in cancer cells by activating caspases and facilitating DNA fragmentation.
- Antimicrobial Action : The presence of the oxazolo and pyridine rings may enhance interaction with bacterial membranes or enzymes critical for bacterial survival.
Case Studies
A notable study involving the synthesis and evaluation of related compounds demonstrated their effectiveness against thyroid cancer cell lines. The research team utilized various assays to confirm the mechanism of action and potential therapeutic applications .
In another investigation focused on antimicrobial properties, oxadiazole derivatives were tested against multiple bacterial strains, yielding promising results that suggest further exploration into their pharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
